Product packaging for Cimetropium Bromide-d4(Cat. No.:)

Cimetropium Bromide-d4

Cat. No.: B1163780
M. Wt: 442.38
Attention: For research use only. Not for human or veterinary use.
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Description

Cimetropium Bromide-d4 is a deuterium-labeled stable isotope of Cimetropium Bromide, a semisynthetic quaternary ammonium antimuscarinic agent . This high-purity compound is specifically designed for use in quantitative mass spectrometry-based analyses, serving as an ideal internal standard to ensure accurate and reliable measurement of non-deuterated Cimetropium Bromide in complex biological matrices such as plasma, serum, and tissue homogenates. Its application is crucial in pre-clinical and clinical research for studying the pharmacokinetics, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) profiles of the parent drug. The mechanism of action for the parent compound involves potent antagonism of muscarinic acetylcholine receptors, primarily the M3 subtype in the gastrointestinal tract . By blocking acetylcholine, it inhibits smooth muscle contractions, providing a strong antispasmodic effect . Researchers utilize this compound to support method development and validation in studies focused on developing therapeutic agents for gastrointestinal disorders, including irritable bowel syndrome (IBS) . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

Molecular Formula

C₂₁H₂₄D₄BrNO₄

Molecular Weight

442.38

Synonyms

(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(2S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide-d4;  [7(S)-(1α,2β,4β,5α,7β)]-9-(Cyclopropylmethyl)-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9-methyl-3-oxa-9-azoniatri

Origin of Product

United States

Synthetic Methodologies for Deuterated Cimetropium Bromide

Considerations for Laboratory and Research Scale Synthesis Optimization

The optimization of the synthesis of Cimetropium (B130472) Bromide-d4 at the laboratory and research scale is crucial for achieving high yields, purity, and isotopic enrichment. Several factors must be carefully considered to ensure a successful and efficient synthesis.

Key Optimization Parameters:

ParameterConsiderationsPotential Impact
Starting Materials Purity of scopolamine (B1681570) and Cyclopropylmethyl bromide-d4 is critical. The isotopic enrichment of the deuterated reagent will directly affect the final product.Impurities can lead to side reactions and lower yields. Low isotopic enrichment of the starting material will result in a lower deuterium (B1214612) content in the final product.
Base The choice and amount of base (e.g., potassium carbonate) are important for the complete conversion of scopolamine hydrobromide to its free base.Insufficient base can lead to incomplete reaction, while excess base may cause side reactions.
Solvent The solvent should be inert to the reactants and facilitate the reaction. Dichloromethane is a common choice. google.comThe choice of solvent can influence reaction rates and solubility of reactants and products.
Reaction Temperature The reaction is typically carried out under reflux. Optimizing the temperature can balance reaction rate and potential degradation.Higher temperatures can increase the reaction rate but may also lead to the formation of impurities.
Reaction Time Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.Insufficient reaction time will result in low conversion, while prolonged reaction times may lead to product degradation.
Purification Recrystallization is a common method for purifying the final product. google.com HPLC can also be employed for higher purity. moravek.comEffective purification is crucial to remove unreacted starting materials and any byproducts, ensuring the high purity required for analytical standards. moravek.com
Analytical Characterization Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure, purity, and isotopic enrichment of the final product. wikipedia.orgThese techniques verify the successful incorporation of deuterium at the desired positions and quantify the level of isotopic labeling. wikipedia.org

Detailed Research Findings:

The purification of the final product is a critical step. Techniques such as preparative HPLC are often necessary to achieve the high purity required for use as an analytical standard. moravek.com The chemical purity is essential to avoid interference from impurities during analysis, while isotopic purity ensures accurate quantification. moravek.com

Furthermore, the characterization of the final product is non-trivial. 1H NMR spectroscopy can be used to confirm the absence of protons at the labeled positions, while 2H NMR can directly observe the deuterium signals. Mass spectrometry provides information on the molecular weight and the distribution of isotopologues, confirming the degree of deuteration.

Advanced Analytical Applications of Cimetropium Bromide D4

Application as an Internal Standard in Quantitative Bioanalytical Assays

The primary application of Cimetropium (B130472) Bromide-d4 is as an internal standard in quantitative assays, where its properties are leveraged to ensure accuracy and precision in the measurement of Cimetropium Bromide and its analogs in complex biological matrices.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of compound concentrations. osti.govrsc.org It is considered a primary ratio method of measurement. rsc.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Cimetropium Bromide-d4) to the sample at the earliest stage of analysis. osti.govrsc.org This labeled compound, referred to as the internal standard (IS), is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment (e.g., with Deuterium (B1214612), ¹³C, or ¹⁵N). rsc.org

Because the internal standard and the analyte are chemically homologous, they exhibit nearly identical behavior during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. acs.orgnih.gov Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. libretexts.org Consequently, the ratio of the mass spectrometric signal of the analyte to that of the internal standard remains constant, even if the absolute signals fluctuate. libretexts.org

The quantification is performed by measuring the intensity ratio of the analyte to the isotopically labeled internal standard. This ratio is then compared to a calibration curve constructed from standards containing known concentrations of the analyte and a constant concentration of the internal standard. libretexts.orgijpbms.com The use of a stable isotope-labeled internal standard like this compound is the most recommended approach for correcting matrix effects, which are a common source of error in bioanalytical methods. acs.org

Table 1: Key Principles of Isotope Dilution Mass Spectrometry (IDMS)

PrincipleDescription
Internal Standard A known quantity of an isotopically labeled analog of the analyte (e.g., this compound) is added to the sample.
Homologous Behavior The analyte and the internal standard exhibit identical chemical and physical properties during sample processing and analysis.
Mass Differentiation The analyte and internal standard are differentiated based on their mass-to-charge (m/z) ratio by the mass spectrometer.
Ratio Measurement Quantification is based on the ratio of the signal intensity of the analyte to the signal intensity of the internal standard.
Correction This method effectively corrects for sample loss during preparation, matrix effects, and instrument variability. acs.org

The development of a robust bioanalytical method for Cimetropium Bromide or its analogs using this compound as an internal standard involves several critical steps. The goal is to create a reliable and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for accurate quantification in biological fluids like plasma or urine. rsc.orgnih.gov

Method development begins with the optimization of mass spectrometric conditions for both the analyte and the internal standard. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing parameters to achieve maximum sensitivity. nih.gov Specific precursor-to-product ion transitions for both Cimetropium Bromide and this compound are identified for use in Multiple Reaction Monitoring (MRM) or a similar scan mode, which provides high specificity and reduces background noise. mdpi.com

Chromatographic conditions are then developed to ensure that the analyte and internal standard are well-separated from other matrix components, although co-elution of the analyte and its deuterated internal standard is ideal to ensure they experience the same matrix effects. nih.gov Sample preparation is another key aspect, often involving techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences from the biological matrix. acs.orgwhitman.edu

Once developed, the method undergoes rigorous validation according to regulatory guidelines. Key validation parameters include:

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The response of the method should be linear over a defined concentration range.

Accuracy and Precision: The method must accurately and precisely measure the analyte concentration.

Matrix Effect: Assessing the influence of the biological matrix on the ionization of the analyte and internal standard.

Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.

The use of this compound is crucial in this process, as it co-elutes with the unlabeled drug, experiencing identical matrix effects and ensuring the highest possible analytical specificity for quantitative determinations. nih.gov

Comprehensive Mass Spectrometry-Based Characterization and Fragmentation Analysis

Beyond its role in quantification, this compound is invaluable for the detailed structural characterization of Cimetropium Bromide and its metabolites through various mass spectrometry techniques.

Constant Neutral Loss (CNL) scanning is a specialized tandem mass spectrometry (MS/MS) scan mode used to identify a class of compounds that share a common structural moiety, which is lost as a neutral fragment during collision-induced dissociation (CID). waters.com In a CNL scan, both mass analyzers are scanned simultaneously, but with a constant mass offset corresponding to the mass of the neutral fragment being lost. waters.comacs.org

This technique has been specifically applied to study the in vitro metabolism of Cimetropium Bromide. nih.gov Researchers used CNL scanning to detect the presence of the N-methylenecyclopropyl-scopine functionality. nih.gov By monitoring for the constant neutral loss of 54 Daltons, which corresponds to the mass of methylenecyclopropane, they could selectively screen for metabolites that retained this core structure without the need for extensive purification procedures like HPLC. nih.gov This scanning method successfully revealed differences in the metabolic pathways of Cimetropium Bromide across various animal species. nih.gov The use of this compound in such studies would help confirm fragmentation pathways, as the mass of the core structure and its fragments would be shifted by four mass units.

Daughter ion spectroscopy, also known as product ion scanning or tandem MS (MS/MS), is a cornerstone technique for molecular structure elucidation. nih.govuab.edursc.org In this method, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is mass-selected in the first stage of the mass spectrometer. This selected ion is then subjected to fragmentation, typically through collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions, or "daughter ions," are then analyzed in the second stage of the mass spectrometer, producing a product ion spectrum. uab.edu

This spectrum serves as a structural fingerprint of the precursor ion. The masses of the daughter ions and the neutral fragments lost provide detailed information about the molecule's connectivity and functional groups. rsc.org For this compound, the fragmentation pattern would be compared to that of the unlabeled Cimetropium Bromide. Fragments containing the deuterium labels will appear at a higher mass-to-charge ratio, allowing for the precise localization of the deuterium atoms within the molecular structure. This comparative analysis is crucial for confirming the labeling position and understanding the fragmentation mechanisms of this class of compounds. The ability of modern instruments to perform multiple stages of fragmentation (MSⁿ) can provide even deeper structural insights by systematically breaking down fragment ions. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. researchgate.netnih.gov This precision allows for the determination of a molecule's elemental composition. By measuring the exact mass of an ion, it is possible to distinguish between different combinations of atoms that may have the same nominal mass. rsc.org

For this compound, HRMS is essential for several reasons:

Confirmation of Synthesis: HRMS can confirm the successful synthesis and identity of the labeled compound by matching its measured accurate mass to the theoretical calculated mass of its elemental formula (C₂₁H₂₄D₄BrNO₄).

Isotopic Purity Determination: The high resolving power of HRMS can separate the mass spectral peaks of molecules with different numbers of deuterium atoms. This allows for the calculation of isotopic enrichment, which is the percentage of the compound that has been successfully labeled with the desired number of deuterium atoms. researchgate.netrsc.org

Metabolite Identification: In metabolism studies, HRMS is used to determine the elemental formulas of unknown metabolites. By comparing the accurate mass of a metabolite of Cimetropium Bromide with its deuterated counterpart, the metabolic transformation can be precisely identified. nih.gov

Table 2: Application of Mass Spectrometry Techniques to this compound

TechniqueApplication for this compoundResearch Finding
Isotope Dilution Mass Spectrometry (IDMS) Use as an internal standard for accurate quantification of Cimetropium Bromide in biological samples.Corrects for matrix effects and procedural losses, ensuring high accuracy and precision. acs.orgnih.gov
Constant Neutral Loss (CNL) Scanning Identification of metabolites retaining the N-methylenecyclopropyl-scopine core by scanning for a neutral loss of 54 Da.Reveals species-specific differences in metabolic pathways of Cimetropium Bromide. nih.gov
Daughter Ion Spectroscopy (MS/MS) Elucidation of molecular structure and confirmation of deuterium label positions through characteristic fragmentation patterns.Provides a structural fingerprint and helps map fragmentation pathways. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) Determination of precise elemental composition, confirmation of successful labeling, and calculation of isotopic purity.Enables unambiguous formula determination for the labeled compound and its metabolites. researchgate.netrsc.org

Coupling of Liquid Chromatography with Mass Spectrometry for Complex Sample Analysis

The coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity. researchgate.net For quaternary ammonium (B1175870) compounds like Cimetropium Bromide, this technique is particularly effective. rsc.org The use of this compound as an internal standard is essential in this context to correct for variability in sample processing and instrument response.

Achieving robust and reproducible chromatographic separation of an analyte and its deuterated internal standard is fundamental for accurate quantification. While deuterated compounds are chemically similar to their protiated counterparts, subtle differences can lead to chromatographic separation, known as an isotopic effect. nih.gov This effect is often more pronounced in normal-phase chromatography but can also be observed in reversed-phase systems. oup.com

Optimization of separation parameters for this compound involves several key considerations:

Column Chemistry : Reversed-phase columns, such as C8 or C18, are commonly used for the separation of quaternary ammonium compounds. nih.gov The choice of stationary phase can influence the degree of isotopic separation; for instance, nonpolar stationary phases may exhibit an inverse isotope effect where the heavier, deuterated compound elutes slightly earlier. nih.govcchmc.org Mixed-mode columns that offer both reversed-phase and ion-exchange properties can also provide excellent retention and selectivity. nih.gov

Mobile Phase Composition : A typical mobile phase for analyzing quaternary ammonium compounds consists of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component containing a buffer like ammonium formate (B1220265) or formic acid to improve peak shape and ionization efficiency. rsc.org Adjusting the mobile phase's pH and ionic strength can modulate retention times and potentially minimize isotopic separation between the analyte and the internal standard. libretexts.org Gradient elution, where the solvent strength is increased during the run, is often employed to ensure timely elution of the highly polar quaternary ammonium compounds. rsc.org

Temperature : Column temperature affects solvent viscosity and reaction kinetics, which can influence retention times and selectivity. Maintaining a constant and optimized temperature is crucial for reproducible results.

Table 1: Hypothetical Optimized LC-MS/MS Parameters for this compound Analysis

Parameter Condition Rationale
LC System Ultra-High Performance Liquid Chromatography (UHPLC) Provides higher resolution and faster analysis times.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) Good retention for quaternary ammonium compounds. nih.gov
Mobile Phase A 0.1% Formic Acid in Water Provides protons for positive mode ionization. rsc.org
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution. rsc.org
Gradient 5% B to 95% B over 5 minutes Ensures elution of the polar analyte with good peak shape.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reproducibility.
MS System Triple Quadrupole Mass Spectrometer Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+) Cimetropium Bromide is a pre-charged cation, making ESI+ highly efficient.
MRM Transitions Analyte: Q1 > Q3; IS: (Q1+4) > (Q3+n) Specific precursor-to-product ion transitions for quantification and confirmation.

Analyzing compounds in biological matrices such as plasma, serum, or urine presents a significant challenge due to the presence of endogenous components like proteins, salts, and phospholipids. nih.govnih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect, which can lead to ion suppression or enhancement and compromise data accuracy. ovid.comacs.org

The primary strategy to overcome these issues is two-fold: effective sample preparation to remove interferences and the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for any remaining matrix effects. ovid.com this compound is an ideal SIL-IS because it co-elutes with the unlabeled analyte and experiences the same matrix effects, ensuring that the analyte-to-internal standard ratio remains constant. chromatographyonline.com

Common sample preparation techniques include:

Protein Precipitation (PPT) : This is a simple and fast method where a solvent like acetonitrile is added to the sample to precipitate proteins. sigmaaldrich.com While effective at removing proteins, it does little to remove other matrix components like phospholipids, which are a primary cause of matrix effects. ovid.com

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubility in two immiscible liquids. By selecting an appropriate organic solvent and adjusting the pH of the aqueous sample, a cleaner extract can be obtained compared to PPT. chromatographyonline.com

Solid-Phase Extraction (SPE) : SPE is a highly effective and selective sample preparation technique. b-ac.co.ukspecartridge.com For Cimetropium Bromide, a quaternary ammonium compound, weak cation-exchange (WCX) SPE cartridges are particularly suitable. rsc.orgnih.gov This method involves retaining the positively charged analyte on the sorbent, washing away neutral and acidic interferences, and then eluting the analyte with a solvent that disrupts the ionic interaction. thermofisher.comwelchlab.com

Table 2: Comparison of Sample Preparation Techniques for Biological Matrices

Technique Advantages Disadvantages Mitigation of Matrix Effects
Protein Precipitation (PPT) Simple, fast, inexpensive. Non-selective, significant matrix effects often remain (especially from phospholipids). sigmaaldrich.com Low
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT, can be selective. chromatographyonline.com More labor-intensive, requires solvent optimization. Moderate
Solid-Phase Extraction (SPE) High selectivity, provides the cleanest extracts, can concentrate the analyte. b-ac.co.ukwelchlab.com More complex and costly, requires method development. High

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Confirmation and Structural Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules and is indispensable for verifying the successful incorporation and position of isotopic labels. wikipedia.orgnih.govnih.gov For a deuterated standard like this compound, NMR provides definitive confirmation of its identity and purity.

Deuterium (²H) NMR is a specialized technique that directly observes the signals from deuterium nuclei. youtube.com While proton (¹H) NMR is more common, its application to highly deuterated compounds can be limited by the very low intensity of the remaining residual proton signals. sigmaaldrich.com ²H NMR offers a direct and quantitative method to analyze the deuterated sites.

Key applications of ²H NMR for this compound include:

Confirmation of Labeling Position : The ²H NMR spectrum will show a signal corresponding to the chemical environment of the deuterium atoms. For this compound, the label is on the methyl groups attached to the nitrogen. The spectrum would confirm that the deuterium is located at the intended positions and has not scrambled to other parts of the molecule during synthesis.

Determination of Isotopic Enrichment : Under appropriate experimental conditions, the integration of the deuterium signal is quantitative. sigmaaldrich.com This allows for the precise determination of the deuterium atom percent enrichment, a critical parameter for a high-quality internal standard.

Clean Spectral Background : A significant advantage of ²H NMR is that proton signals are not observed, resulting in a clean spectrum free from interference from non-deuterated solvents or impurities. sigmaaldrich.com This is particularly useful as deuterated solvents, which are standard for ¹H NMR to avoid large solvent signals, are not required; the analysis can be run in protiated solvents. irisotope.comtcichemicals.com

Despite its advantages, ²H NMR is inherently less sensitive than ¹H NMR due to the lower magnetogyric ratio of deuterium, which may necessitate longer acquisition times to achieve a sufficient signal-to-noise ratio. sigmaaldrich.com

Common multi-dimensional NMR experiments and their application include:

COSY (Correlation Spectroscopy) : This ¹H-¹H experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps to map out the spin systems within the molecule, confirming the structure of the cyclopropylmethyl and scopine (B3395896) fragments.

HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates proton signals with the signals of directly attached heteroatoms, most commonly ¹³C. It provides an unambiguous assignment of which protons are attached to which carbon atoms, confirming the carbon skeleton of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is similar to HSQC but shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is extremely powerful for piecing together different fragments of a molecule and confirming the connectivity of quaternary carbons, which have no attached protons and are therefore not observed in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry and 3D conformation of the molecule.

The use of these advanced NMR techniques provides an exhaustive characterization of this compound, ensuring its suitability as a reliable internal standard for demanding analytical applications. nih.govacs.org

Table 3: Multi-Dimensional NMR Techniques for Structural Verification of this compound

Experiment Type of Correlation Information Provided
COSY ¹H – ¹H Reveals proton-proton spin coupling networks within molecular fragments. wikipedia.org
HSQC ¹H – ¹³C (one bond) Connects protons to their directly attached carbon atoms.
HMBC ¹H – ¹³C (multiple bonds) Establishes long-range connectivity between different parts of the molecule.
NOESY ¹H – ¹H (through space) Provides information on 3D structure and stereochemistry. wikipedia.org

Mechanistic Investigations Employing Cimetropium Bromide D4

Elucidation of Biotransformation Pathways Through Deuterium (B1214612) Kinetic Isotope Effects (DKIE)

The primary advantage of using Cimetropium (B130472) Bromide-d4 lies in its ability to manifest a deuterium kinetic isotope effect (DKIE). The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it. If the cleavage of a specific C-H bond is a rate-limiting step in a metabolic reaction, substituting that hydrogen with deuterium will slow the reaction rate. wikipedia.orgnih.gov This observable change, the DKIE (expressed as the ratio of the reaction rate of the light isotopologue to the heavy one, kH/kD), provides definitive evidence for the involvement of that bond in the rate-determining step of the biotransformation. libretexts.org

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes like the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, making them a standard in vitro model for metabolism studies. nih.govresearchgate.net When Cimetropium Bromide and Cimetropium Bromide-d4 are incubated with human liver microsomes, the rates of formation of various metabolites can be precisely quantified.

Research on the parent compound, Cimetropium Bromide, indicates that hydroxylation of the aromatic ring on the ester side-chain is a major metabolic pathway. nih.gov To investigate this, a d4-analog could be synthesized with deuterium atoms on this aromatic ring. A significant decrease in the formation rate of the hydroxylated metabolite for the d4-analog compared to the non-deuterated compound would confirm that C-H bond cleavage is a critical, rate-limiting part of the hydroxylation mechanism.

Table 1: Hypothetical Metabolic Rate of Aromatic Hydroxylation in Human Liver Microsomes This table presents illustrative data based on established DKIE principles.

CompoundMetabolite Formation Rate (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
Cimetropium Bromide (d0)150.4 ± 12.25.2
This compound (aromatic ring)28.9 ± 3.1

Significant variations in drug metabolism exist across different species, primarily due to differences in the expression and catalytic activity of metabolic enzymes. rug.nlnih.gov Such differences are crucial in preclinical drug development for extrapolating animal data to humans. Studies on the parent compound have shown that N-demethylation of the bridgehead nitrogen occurs in rat and hamster microsomes but is not a major pathway in others like guinea pig and mouse. nih.gov

By employing a specifically labeled this compound analog (e.g., with deuterium on the N-methyl group, N-CD3), researchers can compare the DKIE for this N-demethylation reaction across liver microsomes from various species. A large DKIE in rats and hamsters would indicate that C-H bond cleavage is rate-limiting in these species. Conversely, a small or absent DKIE in species where this pathway is minor would suggest that other factors govern the low turnover rate. This comparative approach helps to understand not just if a metabolic pathway differs, but how the underlying mechanism varies between species.

Table 2: Hypothetical Species Comparison of N-Demethylation Rates and DKIE This table presents illustrative data demonstrating how DKIE can be used to compare species-specific metabolism.

Species MicrosomesMetabolite Rate (d0) (pmol/min/mg)Metabolite Rate (d3) (pmol/min/mg)Kinetic Isotope Effect (kH/kD)
Rat85.214.75.8
Hamster66.512.15.5
Guinea Pig< 5.0< 5.0Not Determined
Mouse< 5.0< 5.0Not Determined

The culmination of DKIE studies is the precise identification of rate-limiting steps and the specific atomic sites sensitive to deuteration. A significant primary KIE (typically kH/kD > 2) is strong evidence that the cleavage of the C-H bond at the labeled position is the slowest step in that particular metabolic transformation. nih.gov For Cimetropium Bromide, if deuteration of the aromatic ring significantly slows hydroxylation, it identifies both the C-H abstraction step as rate-limiting and the aromatic ring as a key site for metabolic attack. This knowledge is valuable for predicting metabolic fate and can be used in drug design to create analogs with altered metabolic stability.

Probing Enzyme Kinetics and Substrate Binding Specificity

Beyond identifying metabolic pathways, this compound is a sophisticated probe for studying the kinetics and binding mechanisms of the enzymes responsible for its metabolism, most notably the Cytochrome P450 family.

Cytochrome P450 enzymes are the primary drivers of Phase I oxidative metabolism. nih.gov Their catalytic cycle involves the activation of molecular oxygen and subsequent abstraction of a hydrogen atom from the substrate. nih.govnih.gov The magnitude of the DKIE provides insight into the geometry of the transition state during this C-H bond cleavage step. A larger KIE value often suggests a more symmetrical transition state where the hydrogen is equally shared between the carbon and the P450-activated oxygen species.

By studying the kinetic parameters (Km and Vmax) of a specific P450 isoform (e.g., CYP3A4, a common drug-metabolizing enzyme) with both Cimetropium Bromide and its deuterated analog, a more complete picture emerges. A change in Vmax with the deuterated substrate directly reflects the impact on the catalytic step, while changes in Km could indicate effects on substrate binding or release. nih.gov

Table 3: Hypothetical Kinetic Parameters for CYP3A4-Mediated Metabolism This table illustrates how deuteration can affect enzyme kinetic parameters.

SubstrateKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km)
Cimetropium Bromide (d0)2550020.0
This compound28953.4

While the primary use of deuteration is to probe bond-breaking events, isotopic substitution can also have more subtle effects on molecular properties. The C-D bond is slightly shorter and less polarizable than the C-H bond. nih.gov These minor physical differences can alter non-covalent interactions, such as van der Waals forces and hydrogen bonding, which are critical for a substrate's specific orientation within an enzyme's active site. researchgate.net

These perturbations can sometimes be observed as a "secondary" kinetic isotope effect, where the reaction rate is altered even though the deuterated bond is not broken. Such an effect might manifest as a small change in the Michaelis constant (Km), reflecting a slight difference in binding affinity or the conformational dynamics of the enzyme-substrate complex. nih.govresearchgate.net While often small, these effects can provide valuable information on the precise fit and dynamic interplay between the substrate and the enzyme during the catalytic process.

Table 4: Hypothetical Binding Affinity to a Metabolizing Enzyme This table shows an example of how deuteration could subtly affect non-covalent binding interactions.

CompoundDissociation Constant (Kd) (nM)
Cimetropium Bromide (d0)150
This compound165

Characterization of Metabolic Switching and Shunting Phenomena in Response to Deuteration

The introduction of deuterium atoms into a drug molecule, such as in this compound, can significantly alter its metabolic fate. This alteration is primarily due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to a hydrogen atom. researchgate.net Consequently, enzymatic reactions that involve the cleavage of a carbon-deuterium (C-D) bond proceed at a slower rate than the corresponding carbon-hydrogen (C-H) bond cleavage. This deceleration at a specific metabolic site can cause the drug's biotransformation to be rerouted through alternative, previously minor, metabolic pathways. This phenomenon is known as metabolic switching or shunting. osti.govresearchgate.net

Investigating these deuteration-induced shifts is crucial for understanding the pharmacokinetic profile of the modified compound. By slowing down a primary metabolic pathway, precision deuteration can lead to a different profile of metabolites, potentially altering the drug's efficacy and residence time in the body. Characterizing this shunting involves identifying and quantifying the full spectrum of metabolites for both the deuterated and non-deuterated versions of the compound to map out the changes in metabolic pathways. osti.gov

Analytical Approaches for Profiling and Quantifying Altered Metabolite Ratios

The profiling and quantification of altered metabolite ratios resulting from deuteration demand highly sensitive and specific analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are central to these investigations, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most powerful and widely adopted tool. semanticscholar.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for quantitative bioanalysis in drug metabolism studies. tandfonline.commdpi.com Its high specificity and sensitivity are essential for detecting and measuring low-concentration metabolites in complex biological matrices like plasma or urine. nih.gov The process involves several key steps:

Sample Preparation: Metabolites are first extracted from the biological matrix.

Chromatographic Separation: The extract is injected into a liquid chromatography system. The various components—the parent drug (this compound), its non-deuterated counterpart, and their respective metabolites—are separated based on their physicochemical properties as they pass through the chromatography column. This separation is critical to distinguish between isomeric metabolites. semanticscholar.org

Ionization and Mass Analysis: As the separated compounds elute from the LC column, they are ionized, typically using electrospray ionization (ESI). The ionized molecules then enter the mass spectrometer. nih.gov A triple quadrupole MS instrument is commonly used to select a specific parent ion, fragment it, and then detect a specific fragment ion, a process known as multiple reaction monitoring (MRM). This provides exceptional specificity and quantitative accuracy. researchgate.net

By developing a single analytical assay that can simultaneously quantify the parent drug and its key metabolites, researchers can accurately determine the ratios of these compounds. tandfonline.commdpi.com Comparing the metabolite-to-parent drug ratios between Cimetropium Bromide and this compound allows for a direct quantitative assessment of metabolic switching.

Other Relevant Techniques

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, which aids in the identification of unknown metabolites by enabling the determination of their elemental composition.

Isotope Ratio Mass Spectrometry (IRMS): This technique is specialized for measuring the relative abundance of isotopes with very high precision, making it suitable for tracking the fate of deuterated tracers in biological systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is unparalleled in its ability to determine the precise structure of novel metabolites and can identify the exact location of deuterium atoms within a molecule. semanticscholar.org Techniques like Deuterium Metabolic Imaging (DMI) leverage MRS to non-invasively study the metabolic fate of deuterated substrates in three dimensions. isotope.comnih.gov

The data generated from these analytical methods provide a detailed picture of how deuteration impacts biotransformation. The following table illustrates hypothetical data from an LC-MS/MS analysis comparing the metabolic profiles of Cimetropium Bromide and its deuterated analog, demonstrating a clear shift in metabolite ratios indicative of metabolic shunting.

Compound AdministeredParent Drug in Plasma (Relative %)Metabolite A (N-demethylation) (Relative %)Metabolite B (Ester Hydrolysis) (Relative %)
Cimetropium Bromide60%35%5%
This compound75%10%15%

This table presents hypothetical data for illustrative purposes. The deuteration on the N-methyl group (a common site for deuteration) is presumed to slow down the N-demethylation pathway (Metabolite A), leading to a decrease in its formation. Consequently, a greater proportion of the drug is shunted through an alternative pathway, such as ester hydrolysis (Metabolite B), and more parent drug remains unmetabolized.

This quantitative analysis is fundamental to characterizing the impact of the kinetic isotope effect and is a critical step in the development of deuterated drugs. nih.gov

Future Directions and Emerging Research Paradigms

Integration of Cimetropium (B130472) Bromide-d4 as a Probe in Systems Biology and Multi-Omics Research

The use of stable isotope-labeled compounds like Cimetropium Bromide-d4 is a growing trend in systems biology and multi-omics (genomics, transcriptomics, proteomics, and metabolomics) research. nih.govnih.gov These fields aim to provide a holistic understanding of complex biological systems. researchgate.netbrjac.com.br In this context, this compound can serve as a powerful probe to trace the metabolic fate and distribution of the drug within a biological system.

Potential Applications in Multi-Omics Studies:

Research AreaPotential Application of this compoundExpected Insights
Metabolomics Tracing the biotransformation pathways of the drug and its metabolites.Elucidation of novel metabolic pathways and identification of key enzymes involved in drug metabolism.
Proteomics Identifying protein targets and off-targets of the drug through techniques like thermal proteome profiling.Understanding the molecular mechanisms of drug action and potential side effects at the protein level.
Transcriptomics Investigating changes in gene expression profiles in response to drug exposure.Revealing the downstream cellular pathways affected by the drug's interaction with its primary targets.

Development of Advanced Computational Modeling Techniques for Predicting Deuterium (B1214612) Effects on Molecular Reactivity and Interactions

Computational modeling is an indispensable tool in modern drug discovery and development. The "deuterium effect," or the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium alters the rate of chemical reactions, can be predicted and analyzed using advanced computational techniques.

The development of sophisticated computational models for this compound would enable researchers to:

Predict Metabolic Stability: Deuteration can slow down metabolic processes, particularly those involving cytochrome P450 enzymes. Computational models can predict the extent of this effect, aiding in the design of drugs with improved pharmacokinetic profiles.

Simulate Receptor Binding: Molecular docking and molecular dynamics simulations can be employed to understand how deuteration might subtly alter the binding affinity and kinetics of this compound with its target muscarinic receptors.

Analyze Vibrational Modes: Quantum mechanical calculations can predict changes in the vibrational frequencies of the molecule upon deuteration, which can be correlated with experimental spectroscopic data.

Innovation in Analytical Methodologies for Ultrasensitive Detection and Quantification of Deuterated Compounds at Trace Levels

The ability to detect and quantify deuterated compounds at very low concentrations is crucial for pharmacokinetic and metabolic studies. Innovations in analytical techniques are continuously pushing the boundaries of sensitivity and specificity.

Advanced Analytical Techniques for this compound:

Analytical TechniquePrincipleAdvantages for Deuterated Compound Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the compound from a complex mixture and detects it based on its mass-to-charge ratio.High sensitivity and specificity, allowing for the differentiation between the deuterated and non-deuterated forms of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.Can directly detect the presence and location of deuterium atoms within the molecule.
Raman Spectroscopy Measures the vibrational modes of molecules, which are sensitive to isotopic substitution.Provides a non-destructive method for identifying and quantifying deuterated compounds.

The development of novel ionization sources, mass analyzers, and detector technologies will further enhance the capabilities for ultrasensitive detection of this compound in complex biological matrices.

Expanding the Utility of this compound as a Versatile Research Tool in Pharmaceutical Discovery and Development Sciences

This compound, as an isotopically labeled internal standard, is invaluable in quantitative bioanalytical assays. usbio.net Its utility extends far beyond this, positioning it as a versatile tool throughout the pharmaceutical discovery and development pipeline.

Applications in Pharmaceutical Sciences:

Drug Metabolism and Pharmacokinetics (DMPK): this compound can be used to accurately quantify the parent drug in biological samples, providing critical data on absorption, distribution, metabolism, and excretion (ADME).

Target Engagement and Validation: In preclinical studies, the deuterated compound can help confirm that the drug is interacting with its intended target in vivo.

Bioavailability and Bioequivalence Studies: The use of a deuterated internal standard is the gold standard for accurately determining the bioavailability and bioequivalence of different drug formulations.

Mechanism-Based Inhibition Studies: this compound can be used to investigate whether the parent drug is a mechanism-based inhibitor of drug-metabolizing enzymes.

The strategic application of this compound in these areas can accelerate the drug development process by providing more precise and reliable data, ultimately contributing to the development of safer and more effective medicines.

Q & A

Q. How should researchers document and share raw data from this compound studies to enhance reproducibility?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights) with metadata annotations. For clinical data, use standardized case report forms (CRFs) and adhere to GDPR/HIPAA compliance .

Q. What are the ethical considerations in human trials involving this compound?

  • Methodological Answer : Obtain informed consent explicitly stating the use of deuterated compounds. Submit protocols to institutional review boards (IRBs) with risk-benefit analyses, including long-term safety monitoring plans for isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.